Product packaging for 3-Bromo-N-(isopropylsulfonyl)benzamide(Cat. No.:)

3-Bromo-N-(isopropylsulfonyl)benzamide

Cat. No.: B13726441
M. Wt: 306.18 g/mol
InChI Key: FVRPANMXRAWJJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-N-(isopropylsulfonyl)benzamide is a high-purity chemical compound offered for research and development purposes. This molecule features a benzamide core functionalized with a bromo substituent and an isopropylsulfonyl group, making it a valuable building block in organic synthesis and medicinal chemistry. Research Applications and Value: The structure of this compound suggests its primary utility as a versatile synthetic intermediate. The reactive bromo atom allows for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to create a diverse array of biaryl or substituted aniline derivatives. Concurrently, the isopropylsulfonyl moiety can contribute to the physicochemical properties of the resulting molecules, potentially enhancing metabolic stability or influencing target binding. This makes the compound particularly valuable in the exploration of new active ingredients, with potential applications in the development of herbicidal agents and pharmaceutical candidates. Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12BrNO3S B13726441 3-Bromo-N-(isopropylsulfonyl)benzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12BrNO3S

Molecular Weight

306.18 g/mol

IUPAC Name

3-bromo-N-propan-2-ylsulfonylbenzamide

InChI

InChI=1S/C10H12BrNO3S/c1-7(2)16(14,15)12-10(13)8-4-3-5-9(11)6-8/h3-7H,1-2H3,(H,12,13)

InChI Key

FVRPANMXRAWJJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)NC(=O)C1=CC(=CC=C1)Br

Origin of Product

United States

Synthetic Methodologies for 3 Bromo N Isopropylsulfonyl Benzamide and Analogues

Strategies for Benzamide (B126) Backbone Formation Precursors

The initial phase in the synthesis of the target compound is the formation of a 3-bromobenzamide (B114348) precursor. This involves the creation of an amide bond, a fundamental transformation in organic synthesis. luxembourg-bio.com The two principal components for this step are a derivative of 3-bromobenzoic acid and an amine source.

Amide Coupling Reactions Utilizing 3-Bromobenzoic Acid Derivatives

The most common and direct method for forming the 3-bromobenzamide backbone is through the condensation of a 3-bromobenzoic acid derivative with an amine. hepatochem.com To facilitate this reaction, which does not occur spontaneously under ambient conditions, the carboxylic acid must first be "activated". luxembourg-bio.com This activation converts the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by an amine.

A variety of modern coupling reagents are employed for this purpose, each with a distinct mechanism of action but sharing the common goal of generating a highly reactive intermediate. This intermediate then reacts with an amine source, typically ammonia or an equivalent, to form the primary amide, 3-bromobenzamide. The choice of reagent and conditions can be optimized to maximize yield and purity. growingscience.com

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling Reagent Acronym Activating Mechanism Typical Byproduct
N,N′-Dicyclohexylcarbodiimide DCC Forms an O-acylisourea intermediate. luxembourg-bio.com Dicyclohexylurea (DCU)
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide EDC Similar to DCC, but forms a water-soluble urea byproduct. Water-soluble urea

The general procedure involves dissolving 3-bromobenzoic acid in a suitable aprotic solvent, such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), along with the coupling reagent and often a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) before the introduction of the amine. growingscience.com

Alternative Routes to Substituted Benzamides

Beyond direct amide coupling, other synthetic routes can be employed to generate the substituted benzamide backbone. One notable alternative is the direct Friedel-Crafts carboxamidation of arenes. nih.gov This method allows for the direct conversion of an arene—in this case, bromobenzene—into the corresponding benzamide. Research has shown that using cyanoguanidine as the carboxamidating agent in the presence of a Brønsted superacid like triflic acid (CF₃SO₃H) can produce the primary benzamide directly. nih.gov The reaction is proposed to proceed through a superelectrophilic intermediate that is reactive enough to substitute onto the aromatic ring. nih.gov

Other established, though less direct, methods include the partial hydrolysis of 3-bromobenzonitrile or the reaction of 3-bromobenzoyl chloride (prepared from 3-bromobenzoic acid using a chlorinating agent like thionyl chloride) with ammonia. growingscience.com Each of these alternative pathways offers a different set of advantages and challenges concerning starting material availability, reaction conditions, and scalability.

Introduction of the Isopropylsulfonyl Moiety via N-Sulfonylation

Once the 3-bromobenzamide precursor is obtained, the next critical step is the introduction of the isopropylsulfonyl group onto the amide nitrogen. This N-sulfonylation reaction forms the sulfonamide linkage and completes the synthesis of the target molecule.

Reaction with Isopropylsulfonyl Halides under Controlled Conditions

The most straightforward method for N-sulfonylation involves the reaction of 3-bromobenzamide with an isopropylsulfonyl halide, typically isopropylsulfonyl chloride. chemicalbook.com This reagent is a potent electrophile, and the reaction is a nucleophilic substitution at the sulfur atom. mdpi.com

For the reaction to proceed, the amide's nitrogen atom must be deprotonated to enhance its nucleophilicity. This is achieved using a strong, non-nucleophilic base. The choice of base and solvent is crucial to ensure the reaction goes to completion while minimizing side reactions.

Table 2: Typical Conditions for N-Sulfonylation of Amides

Base Solvent Temperature Key Considerations
Sodium Hydride (NaH) Tetrahydrofuran (THF), DMF 0 °C to Room Temp. Strong base, requires anhydrous conditions due to high reactivity with water.
Potassium Carbonate (K₂CO₃) Acetone, Acetonitrile Room Temp. to Reflux Milder base, suitable for substrates sensitive to stronger bases.

The reaction is typically performed by first treating a solution of 3-bromobenzamide with the base to generate the corresponding anion. Isopropylsulfonyl chloride is then added, often slowly and at a controlled temperature, to yield 3-Bromo-N-(isopropylsulfonyl)benzamide. chemdad.com

Exploration of Alternative Sulfonyl Transfer Reagents

While sulfonyl halides are effective, their high reactivity can sometimes be a drawback, leading to challenges with functional group tolerance and harsh reaction conditions. This has prompted research into alternative sulfonyl transfer reagents that offer milder and more selective N-sulfonylation. nih.govresearchgate.net

Although specific examples for the isopropylsulfonyl group are less common, the principles can be extrapolated from reagents developed for other sulfonyl moieties. For instance, N-sulfenylsuccinimides and N-sulfenylphthalimides have been developed as effective electrophilic sources for sulfur-containing groups. nih.govnih.gov A conceptual equivalent, such as N-(isopropylsulfonyl)succinimide, could serve as a more stable and manageable sulfonating agent.

Another modern approach involves the in situ generation of the reactive sulfonating species. For example, sodium sulfinate salts can be converted into the corresponding sulfonyl halides using a halogen source immediately before reaction with the nucleophile. chemrxiv.org This strategy avoids the need to handle and store the often unstable sulfonyl halides. Furthermore, reagents like ethyl glyoxylate N-tosylhydrazone have been explored as sulfonyl anion surrogates in certain reaction types, showcasing novel strategies for forming carbon-sulfur bonds that could inspire new sulfonyl transfer methodologies. organic-chemistry.org

Integrated Multistep Synthesis Approaches

A complete and practical synthesis of this compound integrates the strategies for benzamide formation and N-sulfonylation into a cohesive, multistep sequence. A common and reliable approach begins with commercially available starting materials.

A representative two-step synthesis is as follows:

Step 1: Amide Formation. 3-Bromobenzoic acid is converted to its more reactive acid chloride, 3-bromobenzoyl chloride, using thionyl chloride (SOCl₂). The resulting acid chloride is then carefully reacted with aqueous ammonia or ammonia gas dissolved in an organic solvent to produce the intermediate, 3-bromobenzamide, in high yield. This method is often preferred for its efficiency and the ease of removing byproducts.

Step 2: N-Sulfonylation. The synthesized 3-bromobenzamide is dissolved in an anhydrous aprotic solvent like THF. The solution is cooled in an ice bath and treated with a strong base such as sodium hydride (NaH) to generate the amide anion. Subsequently, isopropylsulfonyl chloride is added dropwise to the reaction mixture. After stirring to completion, the reaction is quenched, and the final product, this compound, is isolated and purified through standard techniques like crystallization or column chromatography.

This integrated approach provides a reliable pathway to the target compound, with each step being a well-understood and optimizable chemical transformation.

Sequential Halogenation and N-Sulfonylation Strategies

A classical and linear approach to the synthesis of this compound involves the sequential introduction of the bromo and the N-isopropylsulfonyl functionalities onto a benzamide framework. This multi-step process typically begins with a benzoic acid or benzamide precursor.

One common pathway initiates with the bromination of a suitable benzoic acid derivative. The orientation of halogenation on the aromatic ring is directed by the existing substituents. For instance, the halogenation of N,N-disubstituted benzamides is known to be influenced by the nature of the alkyl groups on the nitrogen atom, often favoring the ortho and para positions. Following the introduction of the bromine atom at the meta position, the carboxylic acid is activated, often by conversion to an acyl chloride, and then reacted with isopropylsulfonamide to form the final N-sulfonylbenzamide product.

Modern variations on this theme include one-pot procedures that aim to increase efficiency. For example, methods for the synthesis of sulfonamides from unactivated acids via a process known as aromatic decarboxylative halosulfonylation have been developed, streamlining the traditional multi-step sequence.

Convergent Synthesis Design for Complex N-Sulfonylbenzamides

In contrast to linear sequences, convergent synthesis offers a more efficient route for constructing complex molecules. This strategy involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the final stages. For a molecule like this compound, a convergent approach would involve preparing a 3-bromobenzoyl synthon and an isopropylsulfonylamide synthon separately.

The N-acyl sulfonamide moiety is a key feature in numerous pharmaceutically active compounds, often serving as a bioisostere for carboxylic acids. nih.govnih.gov The development of efficient methods for their preparation is therefore of significant interest. nih.govnih.gov Convergent strategies, such as the coupling of pre-formed thioacids and sulfonyl azides through "sulfo-click" reactions, represent advanced methods for efficiently creating N-acylsulfonamide derivatives. rsc.org This approach allows for the late-stage combination of two complex fragments, maximizing efficiency and allowing for rapid diversification of analogues.

Optimization of Reaction Conditions and Yield Enhancement

Achieving high yields and purity in the synthesis of N-sulfonylbenzamides necessitates careful optimization of reaction parameters. Key variables include the choice of solvent, base, temperature, and catalyst, if applicable. The final acylation step, coupling the benzoyl group with the sulfonamide, is often the primary focus of these optimization efforts.

Recent studies have highlighted various conditions to improve the synthesis of sulfonamides. For instance, the use of copper catalysts has been shown to facilitate the coupling of sulfonyl chlorides with amines under mild conditions. chemrxiv.org The selection of the appropriate base is crucial to deprotonate the sulfonamide nitrogen, facilitating its nucleophilic attack on the acyl chloride. Common bases include pyridine, triethylamine, or inorganic bases like potassium carbonate. The reaction temperature is also a critical factor; while elevated temperatures can increase the reaction rate, they may also lead to the formation of side products.

The table below illustrates a hypothetical optimization study for the final coupling step, showcasing how systematic variation of parameters can lead to enhanced product yield.

EntryBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1PyridineDCM0 to RT1265
2TriethylamineDCM0 to RT1278
3DMAP (cat.) / TriethylamineDCM0 to RT892
4Potassium CarbonateAcetonitrile50685
5DMAP (cat.) / TriethylamineTHF0 to RT888

This table is a representative example of an optimization study and does not reflect actual experimental data for the specific target compound.

Furthermore, alternative coupling reagents and methods are continuously being developed. Sulfur-phenolate exchange (SuPhenEx) has emerged as a mild and high-yielding method for sulfonamide synthesis, offering an alternative to traditional methods that often require harsh conditions. researchgate.net This technique uses stable and easy-to-handle starting materials and can proceed at room temperature, often with shorter reaction times and comparable or higher yields than conventional methods. researchgate.net

Advanced Purification and Isolation Techniques for N-Sulfonylbenzamide Products

The isolation and purification of the final N-sulfonylbenzamide product are critical steps to ensure high purity, which is essential for subsequent applications. While simple filtration and washing may suffice for highly crystalline products, more advanced techniques are often required to remove unreacted starting materials, reagents, and side products.

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is paramount and is determined by the solubility profile of the product and impurities. A suitable solvent will dissolve the compound at an elevated temperature but allow it to crystallize upon cooling, leaving impurities behind in the solution. For sulfonamides, solvent systems such as ethanol/water or isopropanol/water mixtures are often effective. A patented process for purifying sulfathiazole, for example, involves dissolving the crude product in a hot propanol/water mixture, followed by cooling to isolate pure crystals with specific particle size characteristics.

Chromatography: When crystallization is ineffective or for non-crystalline products, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being eluted by a mobile phase (a solvent or mixture of solvents). The polarity of the solvent system is carefully chosen to allow for the effective separation of the desired product from impurities.

Solid-Phase Extraction (SPE): For removing specific types of impurities or for sample pre-concentration, solid-phase extraction can be employed. This technique utilizes cartridges containing a solid adsorbent to selectively retain either the product or the impurities from a solution passed through it. SPE is particularly useful for sample cleanup, such as isolating sulfonamides from complex matrices.

These purification methods, often used in combination, are essential for obtaining this compound and its analogues with the high degree of purity required for analytical standards and further research.

Chemical Reactivity and Transformation Studies of 3 Bromo N Isopropylsulfonyl Benzamide

Reactivity at the Amide Nitrogen

The nitrogen atom of the sulfonamide group is a key site for reactions aimed at structural diversification. Its reactivity is influenced by the electron-withdrawing nature of the adjacent sulfonyl and carbonyl groups.

N-acylsulfonamides can be synthesized through various methods, including the titanium-promoted acylation of sulfonamides. researchgate.net This direct acylation of sulfonamides with esters provides an alternative to traditional synthetic routes. researchgate.net The interest in N-acyl derivatives of sulfonamides is driven by their presence in numerous drugs and lead compounds across different areas of medicinal chemistry. researchgate.net

ReagentProduct TypePotential Application
Alkyl HalideN-Alkyl-3-bromo-N-(isopropylsulfonyl)benzamideStructural diversification for medicinal chemistry
Acyl ChlorideN-Acyl-3-bromo-N-(isopropylsulfonyl)benzamideSynthesis of carboxylic acid isosteres

This table illustrates potential N-alkylation and N-acylation reactions for structural diversification.

The stability of the amide bond in N-acylsulfonamides is a critical factor, particularly for applications in biological systems. The electron-withdrawing nature of the isopropylsulfonyl group is expected to influence the hydrolytic stability of the benzamide's amide bond. Generally, N-sulfonyl amides exhibit significant stability under various conditions.

Transformations Involving the Aryl Bromine Substituent

The bromine atom on the benzene (B151609) ring serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition-metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the aryl core of 3-Bromo-N-(isopropylsulfonyl)benzamide.

Suzuki-Miyaura Coupling : This reaction enables the formation of a carbon-carbon bond between the bromo-substituted carbon and a variety of organoboron compounds. mdpi.comnih.gov It is widely used for the synthesis of biaryl compounds and is tolerant of a wide range of functional groups. mdpi.comnih.gov The reaction typically employs a palladium catalyst and a base. nih.gov Recent advancements have led to the development of highly active phosphine-free palladium catalysts for these transformations. researchgate.net

Boronic Acid/EsterCatalyst SystemProduct
Phenylboronic acidPd(OAc)₂, K₂CO₃3-Phenyl-N-(isopropylsulfonyl)benzamide
4-Methylphenylboronic acidPd(PPh₃)₄, Na₂CO₃3-(4-Methylphenyl)-N-(isopropylsulfonyl)benzamide
Thiophene-2-boronic acidPdCl₂(dppf), K₃PO₄3-(Thiophen-2-yl)-N-(isopropylsulfonyl)benzamide

This table provides examples of potential Suzuki-Miyaura coupling reactions.

Sonogashira Coupling : This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org This method is highly efficient for the synthesis of aryl alkynes. organic-chemistry.org A general protocol for the Sonogashira reaction utilizes a combination of (N-heterocyclic carbene)-Cu and (N-heterocyclic carbene)-Pd complexes, which allows for the coupling of aryl bromides and alkynes in air and non-anhydrous solvents with high yields. nih.gov

AlkyneCatalyst SystemProduct
PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N3-(Phenylethynyl)-N-(isopropylsulfonyl)benzamide
TrimethylsilylacetylenePd(OAc)₂, PPh₃, CuI, Et₃N3-((Trimethylsilyl)ethynyl)-N-(isopropylsulfonyl)benzamide
1-HexynePdCl₂(dppf), CuI, i-Pr₂NH3-(Hex-1-yn-1-yl)-N-(isopropylsulfonyl)benzamide

This table illustrates examples of potential Sonogashira coupling reactions.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a key method for the formation of carbon-nitrogen bonds, allowing for the coupling of the aryl bromide with a wide variety of amines. wikipedia.org This reaction has broad applications in the synthesis of pharmaceuticals and natural products due to its ability to form aryl-amine bonds under relatively mild conditions. wikipedia.org

AmineCatalyst SystemProduct
AnilinePd₂(dba)₃, BINAP, NaOt-Bu3-Anilino-N-(isopropylsulfonyl)benzamide
MorpholinePd(OAc)₂, XPhos, Cs₂CO₃3-Morpholino-N-(isopropylsulfonyl)benzamide
BenzylaminePdCl₂(dppf), K₂CO₃3-(Benzylamino)-N-(isopropylsulfonyl)benzamide

This table presents examples of potential Buchwald-Hartwig amination reactions.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing the bromine atom with a strong nucleophile. youtube.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In the case of this compound, the isopropylsulfonylbenzamide group at the meta position provides some electron withdrawal, but the reaction typically requires a strong nucleophile and potentially harsh reaction conditions. youtube.com The mechanism often proceeds through an addition-elimination pathway, involving the formation of a Meisenheimer complex. libretexts.org

The bromoaryl group can undergo reductive transformations to replace the bromine atom with a hydrogen atom. This can be achieved through various methods, including catalytic hydrogenation or using reducing agents like tributyltin hydride. This transformation is useful for removing the bromine atom after it has served its synthetic purpose as a directing group or a handle for other reactions.

Reactions at the Sulfonyl Group and Isopropyl Moiety

The chemical reactivity of this compound at the sulfonyl group and the attached isopropyl moiety is a critical aspect of its molecular profile. Understanding the stability of the sulfonamide linkage and the potential for selective transformations of the isopropyl group provides insight into the compound's behavior in various chemical environments and its utility as a synthetic intermediate.

Stability and Potential Cleavage of the Sulfonamide Linkage

The N-(isopropylsulfonyl)benzamide linkage in this compound is generally characterized by significant stability under many conditions. Sulfonamides are known to be robust functional groups, often requiring forcing conditions for cleavage. nih.gov

Under Acidic and Basic Conditions:

The stability of N-acylsulfonamides in aqueous buffers has been noted, suggesting resistance to spontaneous hydrolysis under typical assay conditions. nih.gov However, under more vigorous acidic or basic conditions, cleavage of the sulfonamide bond can be induced.

The acid-catalyzed hydrolysis of sulfonamides, such as N,N'-diarylsulfamides, has been investigated, revealing a potential shift in mechanism from A2 to A1 in highly acidic media. researchgate.net While N,N'-diarylsulfamides are structurally different from the target molecule, the study highlights that cleavage of the S-N bond in sulfonamides generally requires strong acid and elevated temperatures. researchgate.net The hydrolysis of β-sultams, which are cyclic sulfonamides, is significantly faster than their acyclic counterparts under both acidic and basic conditions, indicating that ring strain can play a major role in the lability of the sulfonamide bond. researchgate.net For acyclic sulfonamides like this compound, the stability is expected to be much higher.

Under basic conditions, the hydrolysis of amides typically requires prolonged heating with a strong base. mdpi.com The cleavage of the amide C-N bond is generally more facile than the sulfonamide S-N bond.

Reductive Cleavage:

Reductive cleavage presents a milder alternative for cleaving the N-S bond in sulfonamides. A general method for the reductive cleavage of secondary sulfonamides to generate sulfinates and amines has been developed. chemrxiv.org This method utilizes a combination of ethyl benzoylformate and tris(dimethylamino)phosphine, followed by a base-mediated elimination. chemrxiv.org This process is chemoselective for secondary sulfonamides due to the acidity of the N-H bond. chemrxiv.org

Another approach involves photoactivated electron transfer from a neutral organic donor, which has been shown to cleave the N–S bond in arenesulfonamides that are otherwise resistant to cleavage. nih.gov

The following table summarizes general conditions for sulfonamide cleavage:

Cleavage MethodReagents and ConditionsComments
Acidic Hydrolysis Concentrated mineral acids (e.g., H2SO4), elevated temperaturesGenerally harsh conditions required for acyclic sulfonamides. researchgate.net
Basic Hydrolysis Strong bases (e.g., NaOH), prolonged heatingAmide hydrolysis is generally more facile than sulfonamide hydrolysis. mdpi.com
Reductive Cleavage 1. Ethyl benzoylformate, P(NMe2)3; 2. BTMGMild and chemoselective for secondary sulfonamides. chemrxiv.org
Photochemical Reductive Cleavage Neutral organic electron donor, light (e.g., λ=365 nm)Effective for sulfonamides resistant to other cleavage methods. nih.gov

Selective Transformations of the Isopropyl Group

Direct and selective chemical transformations of the isopropyl group within the N-(isopropylsulfonyl) moiety of this compound, without affecting the rest of the molecule, are not well-documented in the literature. The isopropyl group is generally considered to be chemically inert, consisting of strong C-H and C-C single bonds.

Potential, though likely challenging, transformations could involve free-radical reactions. Free-radical halogenation, for instance, could potentially substitute a hydrogen atom on the isopropyl group. However, achieving selectivity for the methine proton over the primary methyl protons, and preventing reactions at other sites of the molecule, such as the aromatic ring, would be a significant challenge. The reaction kinetics of free radical copolymerization of N-isopropylacrylamide have been studied, which involves radicals on the isopropyl-containing monomer, but this is in the context of polymerization and not a selective transformation of the isopropyl group on a stable molecule. mdpi.com

Oxidative methods are also unlikely to be selective. Strong oxidizing agents would likely degrade the entire molecule. While selective oxidation of primary and secondary alcohols using di-isopropyl sulfide–N-chlorosuccinimide has been reported, this is a reaction of a sulfide, not a sulfonyl group, and targets the alcohol functionality. rsc.org

Given the lack of established methods for the selective functionalization of the isopropyl group in this context, it is reasonable to conclude that this part of the molecule is generally unreactive under most synthetic conditions that would leave the benzamide (B126) and sulfonamide functionalities intact.

Mechanistic Investigations of Key Organic Reactions

Nucleophilic Acyl Substitution and Hydrolysis:

The hydrolysis of N-acylsulfonamides, which involves the cleavage of the C-N bond, can proceed through acid or base-catalyzed mechanisms. The acid-catalyzed hydrolysis of N-methyl-N-nitrobenzamides has been shown to proceed via an AAc2 mechanism at lower acidities, involving a rate-limiting attack of water on the protonated carbonyl group. rsc.org At higher acidities, a shift to an A1 mechanism with rate-limiting C-N bond cleavage to form a benzoyl cation is observed. rsc.org For this compound, a similar AAc2 mechanism would be expected under moderately acidic conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions:

The bromine atom on the benzoyl ring of this compound makes it a suitable substrate for various transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The general mechanism for these reactions involves a catalytic cycle with three key steps: oxidative addition, transmetalation (for Suzuki and related reactions) or migratory insertion (for Heck), and reductive elimination. chemistryjournals.netumb.edu

In a Suzuki-Miyaura coupling, a palladium(0) catalyst would undergo oxidative addition into the C-Br bond of this compound. This would be followed by transmetalation with an organoboron reagent in the presence of a base, and subsequent reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. chemistryjournals.net The N-(isopropylsulfonyl)benzamide moiety is expected to be stable under these conditions.

Cycloaddition Reactions:

N-sulfonyl groups can participate in cycloaddition reactions. For example, N-sulfonyl azides react with alkynes in the presence of a copper(I) catalyst to form N-sulfonyltriazoles. nih.gov The mechanism involves the formation of a 5-cuprated triazole intermediate. nih.gov While this compound itself is not an azide, this demonstrates the ability of the N-sulfonyl group to influence cycloaddition processes.

N-sulfinyl compounds, which can be generated from primary amides, undergo [4+2] cycloaddition reactions with dienes. Mechanistic studies suggest that these reactions can proceed through a stepwise pathway involving a dipolar intermediate, although a concerted mechanism cannot be ruled out in all cases. clockss.org The regioselectivity is influenced by the electronic nature of the substituents. clockss.org

The following table outlines the plausible mechanistic steps for key organic reactions involving a molecule like this compound:

Reaction TypeKey Mechanistic StepsIntermediates
Acid-Catalyzed Hydrolysis (C-N cleavage) 1. Protonation of the carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer. 4. Elimination of the sulfonamide.Protonated carbonyl, Tetrahedral intermediate
Suzuki-Miyaura Cross-Coupling 1. Oxidative addition of Pd(0) to the C-Br bond. 2. Transmetalation with an organoboron reagent. 3. Reductive elimination.Aryl-Pd(II)-Br complex, Di-organo-Pd(II) complex
[4+2] Cycloaddition (of a related N-sulfinyl derivative) Stepwise pathway: 1. Nucleophilic attack of the diene on the sulfur atom. 2. Ring closure. Concerted pathway: Pericyclic transition state.Dipolar intermediate, Six-membered ring transition state

Structural Characterization and Solid State Chemistry

Crystal Engineering and Polymorphism Studies of N-Sulfonylbenzamide Derivatives

Crystal engineering for N-sulfonylbenzamide derivatives focuses on understanding and controlling the assembly of molecules in the solid state to achieve desired material properties. A key phenomenon in this field is polymorphism, where a compound can crystallize into multiple different crystal structures. nih.gov These polymorphs, while chemically identical, can exhibit distinct physical properties.

The propensity for polymorphism in this class of compounds is often due to the conformational flexibility around the amide and sulfonyl functional groups. mdpi.com The presence of donor and acceptor atoms for intermolecular interactions, such as hydrogen bonds, further contributes to the possibility of forming various stable packing arrangements. nih.gov The interplay of steric effects, electrostatic interactions, and specific intermolecular bonds like hydrogen bonds can lead to the formation of different crystalline forms, sometimes discovered fortuitously. nih.gov For benzamides more broadly, polymorphism is a well-documented phenomenon, with different crystal forms arising from variations in molecular conformation and crystal packing. nih.govresearchgate.net The study of these forms is crucial as the stability and bioavailability of pharmaceutical compounds can be dependent on their specific polymorphic form. nih.gov

X-ray Diffraction Analysis of 3-Bromo-N-(isopropylsulfonyl)benzamide and Related Molecular Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a molecule and the packing of molecules within a crystal. While a specific crystallographic study for this compound is not detailed in the available literature, analysis of closely related N-sulfonylbenzamide and brominated aromatic structures provides a strong framework for understanding its expected solid-state chemistry.

The supramolecular assembly of this compound in the solid state would be directed by a combination of intermolecular forces.

Hydrogen Bonding : The N-H group of the sulfonamide is a hydrogen bond donor, while the oxygen atoms of the carbonyl (C=O) and sulfonyl (SO₂) groups are strong hydrogen bond acceptors. It is expected that strong N—H⋯O hydrogen bonds would be a dominant feature in the crystal packing, linking molecules into chains or more complex networks. nih.gov This is a common and primary interaction governing the crystal structures of sulfonamides and benzamides. nih.gov

These interactions collectively guide the formation of a stable, three-dimensional crystalline lattice. The specific patterns and strengths of these bonds would define the supramolecular chemistry of the compound.

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are essential for confirming the chemical structure of a synthesized compound. While specific experimental spectra for this compound are not publicly documented, the expected results from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can be predicted based on its structure.

NMR Spectroscopy :

¹H NMR : The proton NMR spectrum would provide key information. One would expect to see distinct signals for the protons on the aromatic ring, with their chemical shifts and splitting patterns being characteristic of a 1,3-disubstituted benzene (B151609) ring. The N-H proton would likely appear as a singlet. The isopropyl group would show a characteristic septet for the single C-H proton and a doublet for the six equivalent methyl (CH₃) protons.

¹³C NMR : The carbon NMR spectrum would show distinct signals for each unique carbon atom, including the carbonyl carbon, the aromatic carbons (with the carbon attached to the bromine showing a characteristic shift), and the carbons of the isopropyl group.

Mass Spectrometry :

Electron Ionization Mass Spectrometry (EI-MS) would reveal the molecular weight of the compound. A key feature would be the presence of the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak would appear as a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity, which is a definitive indicator of a monobrominated compound. Fragmentation patterns would likely show the loss of the isopropyl group or cleavage at the amide bond, providing further structural confirmation.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiles

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common practice to use DFT to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By calculating the potential energy surface, researchers can identify the lowest energy conformation.

For a molecule like 3-Bromo-N-(isopropylsulfonyl)benzamide, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The results would provide optimized bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's geometry. Energetic profiles, such as the relative energies of different conformers or the energy barriers for bond rotation, could also be calculated.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT

ParameterValue
Bond Length (C-Br)Data Not Available
Bond Length (C=O)Data Not Available
Bond Length (S=O)Data Not Available
Bond Angle (C-N-S)Data Not Available
Dihedral Angle (O=C-N-S)Data Not Available

Note: This table is illustrative. The values would be determined from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

An FMO analysis of this compound would involve calculating the energies of the HOMO and LUMO. The spatial distribution of these orbitals would also be visualized to identify the likely sites for electrophilic and nucleophilic attack. This information is crucial for understanding how the molecule might interact with other chemical species.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

PropertyValue (eV)
HOMO EnergyData Not Available
LUMO EnergyData Not Available
HOMO-LUMO GapData Not Available

Note: This table is illustrative. The values would be derived from quantum chemical calculations.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has several rotatable bonds, a thorough conformational analysis would be necessary to identify the most stable conformers.

This is typically achieved by systematically rotating key dihedral angles and calculating the energy at each step to map out the potential energy surface (PES). The minima on the PES correspond to stable conformers, while the saddle points represent transition states between conformers. This analysis would reveal the preferred three-dimensional shape of the molecule and the energy barriers to conformational changes.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model how the molecule moves, vibrates, and interacts with its environment (such as a solvent).

An MD simulation of this compound would provide insights into its conformational flexibility, stability, and intermolecular interactions. By analyzing the trajectory of the simulation, researchers could observe how the molecule behaves in a more realistic, dynamic context than the static picture provided by geometry optimization.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry can be used to predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These predicted spectra can be compared with experimentally obtained spectra to confirm the structure of the compound and to aid in the assignment of experimental signals.

For this compound, DFT calculations could be used to predict vibrational frequencies (for IR spectroscopy) and chemical shifts (for NMR spectroscopy). A good correlation between the predicted and experimental spectra would provide strong evidence for the correctness of both the synthesized structure and the computational model used.

Advanced Applications in Chemical Synthesis and Materials Science

Utilization as a Synthetic Intermediate for Complex Organic Architectures

The presence of a bromine atom on the benzene (B151609) ring of 3-Bromo-N-(isopropylsulfonyl)benzamide makes it an excellent substrate for a variety of cross-coupling reactions, which are fundamental in the construction of complex organic molecules. The bromo group can be readily substituted with a wide range of other functional groups, enabling the elaboration of the molecular framework.

Notably, the Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. organic-chemistry.orgnih.gov In this context, this compound can react with various organoboron compounds in the presence of a palladium catalyst to create biaryl structures, which are prevalent in many pharmaceuticals and biologically active compounds. organic-chemistry.org The reaction's tolerance to a wide array of functional groups makes it a highly versatile method for molecular diversification. nih.gov

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions such as the Stille and Sonogashira couplings can be employed to introduce different substituents. evitachem.com These reactions allow for the formation of complex molecules with tailored electronic and steric properties. The N-sulfonylbenzamide moiety itself can influence the reactivity and direct the regioselectivity of these synthetic transformations. organic-chemistry.org

The versatility of this compound as a synthetic intermediate is highlighted by its potential to serve as a precursor for the synthesis of various heterocyclic compounds. uobaghdad.edu.iqresearchgate.net Through strategic reaction sequences, the benzamide (B126) scaffold can be modified and cyclized to form nitrogen- and sulfur-containing heterocycles, which are important pharmacophores in medicinal chemistry.

Table 1: Potential Cross-Coupling Reactions for this compound

Reaction NameCoupling PartnerCatalyst/ReagentsResulting Bond
Suzuki-MiyauraOrganoboron Compound (e.g., boronic acid or ester)Palladium Catalyst, BaseAryl-Aryl, Aryl-Alkenyl, etc.
StilleOrganotin CompoundPalladium CatalystAryl-Aryl, Aryl-Alkenyl, etc.
SonogashiraTerminal AlkynePalladium Catalyst, Copper Co-catalyst, BaseAryl-Alkyne
HeckAlkenePalladium Catalyst, BaseAryl-Alkene
Buchwald-HartwigAminePalladium Catalyst, BaseAryl-Nitrogen

Development of Functional Materials Incorporating N-Sulfonylbenzamide Scaffolds

The N-sulfonylbenzamide scaffold is a promising component in the design of functional materials due to its chemical stability and specific interaction capabilities. Polymers and materials incorporating this moiety can exhibit unique properties, such as pH-sensitivity. researchgate.netgoogle.com

Research into sulfonamide-containing polymers has shown that they can be engineered to respond to changes in the acidity of their environment. researchgate.net This pH-responsive behavior is attributed to the acidic nature of the sulfonamide proton. By incorporating the this compound unit into a polymer backbone, it is conceivable to create "smart" materials that undergo conformational or solubility changes in response to specific pH triggers. google.comrsc.org Such materials have potential applications in drug delivery systems, where a therapeutic agent could be released in the acidic microenvironment of a tumor. rsc.org

Furthermore, the N-sulfonylbenzamide group can participate in hydrogen bonding, which can influence the self-assembly and macroscopic properties of materials. The bromine atom offers a site for further functionalization, allowing for the tuning of the material's properties or for its immobilization onto surfaces. researchgate.net For instance, N-chlorosulfonamides immobilized on polymer carriers have been investigated for their microbiocidal effects, demonstrating the potential for creating functional materials with antimicrobial properties. researchgate.net

Role in Ligand Design for Catalytic Systems

The synthesis of chiral ligands is crucial for asymmetric catalysis, and the N-sulfonylbenzamide framework can be modified to incorporate chiral auxiliaries. The bromine atom provides a convenient handle for attaching the scaffold to other molecular fragments or for creating bidentate or polydentate ligands through cross-coupling reactions. These tailored ligands can then be used to control the stereoselectivity of catalytic reactions, leading to the synthesis of enantiomerically pure products.

While direct examples involving this compound in catalysis are not prevalent in the reviewed literature, the general importance of sulfonamide-containing compounds as ligands is well-established. They have been used in a variety of catalytic transformations, and the modular nature of the this compound structure allows for systematic modification to optimize catalyst performance.

Applications in Agrochemical Research as Chemical Intermediates (e.g., Herbicides, Pesticides)

The benzamide class of compounds is well-represented in the agrochemical industry, with many commercial herbicides and pesticides featuring this chemical motif. google.comnih.gov The N-sulfonylbenzamide structure, in particular, is a key component in a number of herbicidally active molecules. Therefore, this compound is a highly relevant intermediate for the synthesis of new agrochemicals.

The bromine atom can be displaced or used in coupling reactions to introduce a variety of substituents, allowing for the rapid generation of a library of analogues for biological screening. mdpi.com This approach is central to the discovery of new active ingredients with improved efficacy, selectivity, and environmental profiles.

For example, various substituted benzamides have shown potent insecticidal and fungicidal activities. nih.gov The synthesis of novel anthranilic diamide (B1670390) insecticides, a class of compounds known for their effectiveness, often involves intermediates with similar structural features to this compound. mdpi.com The ability to readily modify the structure of this intermediate allows researchers to explore the structure-activity relationships and optimize the biological performance of the final products.

Future Research Directions and Emerging Perspectives

Exploration of Novel and Sustainable Synthetic Pathways for N-Sulfonylbenzamides

The development of environmentally benign and efficient synthetic methodologies is a paramount goal in modern chemistry. Future research should prioritize the exploration of novel and sustainable pathways for the synthesis of N-sulfonylbenzamides. Current methods often rely on traditional coupling reagents and solvents that can be hazardous and generate significant waste.

A promising avenue lies in the adoption of greener synthetic strategies. For instance, the use of biocatalysis, employing enzymes to facilitate the formation of the amide bond, could offer a highly selective and environmentally friendly alternative to conventional methods. Additionally, mechanochemical approaches, where reactions are induced by mechanical force in the absence of bulk solvents, present an opportunity to reduce solvent waste and energy consumption.

Recent advancements in sustainable chemistry have demonstrated the efficacy of oxidative chlorination in eco-friendly solvents. One such method involves the use of sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) as an oxidant to convert thiols to sulfonyl chlorides, which then react in situ with amines to form sulfonamides in sustainable solvents like water or ethanol. This process is characterized by its mild conditions and a simple, filtration-based workup, highlighting its potential as a green and practical approach.

Another innovative and sustainable approach is the catalyst-free synthesis of N-sulfonylimines, key precursors to N-sulfonylbenzamides, through the condensation of sulfonamides with aldehydes. researchgate.net This method utilizes neutral aluminum oxide (Al2O3) as a reusable dehydrating agent and dimethyl carbonate (DMC) as a green, recyclable solvent. researchgate.net This strategy provides a practical and environmentally benign route to these important intermediates. researchgate.net

Synthetic ApproachKey FeaturesPotential Advantages for N-Sulfonylbenzamides
Biocatalysis Use of enzymes as catalysts.High selectivity, mild reaction conditions, reduced environmental impact.
Mechanochemistry Solvent-free or low-solvent reactions induced by mechanical force.Reduced solvent waste, potential for novel reactivity, energy efficiency.
Oxidative Chlorination in Green Solvents In situ generation of sulfonyl chlorides from thiols using mild oxidants in sustainable solvents.Avoids harsh reagents, minimizes waste, utilizes environmentally friendly solvents.
Catalyst-Free Condensation Use of reusable dehydrating agents like Al2O3 in green solvents.Avoids metal catalysts, high atom economy, environmentally friendly.

Investigation of Undiscovered Reactivity Patterns and Chemoselective Transformations

The reactivity of the N-sulfonylbenzamide core, particularly a molecule like 3-Bromo-N-(isopropylsulfonyl)benzamide, is ripe for exploration. The interplay between the electron-withdrawing sulfonyl group, the reactive bromine atom, and the amide linkage presents a fascinating landscape for discovering novel chemical transformations.

Future research should focus on elucidating the reactivity of the C-Br bond. This site is a prime candidate for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions would allow for the introduction of a wide array of functional groups at the 3-position of the benzamide (B126) ring, enabling the synthesis of a diverse library of derivatives for further study.

Furthermore, the N-H bond of the sulfonamide group offers opportunities for functionalization. Investigations into selective N-alkylation, N-arylation, and the introduction of other functional moieties could lead to the development of compounds with tailored properties. Understanding the chemoselectivity of these transformations in the presence of the amide carbonyl and the bromine atom will be crucial.

The development of novel synthetic pathways for related N-alkenyl compounds using N-fluoroalkyl-1,2,3-triazoles as precursors has shown promise. nih.gov This methodology allows for the stereoselective formation of haloalkenyl imidoyl halides, which can be further functionalized to create a diverse range of stereo-defined N-alkenyl products. nih.gov Computational studies have been instrumental in understanding the reaction mechanism, particularly the stereoselective outcome of the triazole ring-opening. nih.gov

Advanced Computational Modeling for Rational Design and Property Prediction

Computational chemistry offers powerful tools for the rational design of new molecules and the prediction of their properties, thereby accelerating the discovery process and reducing experimental costs. patsnap.com For N-sulfonylbenzamides, advanced computational modeling can provide invaluable insights into their structure-activity relationships (SAR).

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can establish a mathematical relationship between the chemical structure of N-sulfonylbenzamide derivatives and their biological activities or physicochemical properties. patsnap.com By developing robust QSAR models, it will be possible to predict the activity of novel, unsynthesized analogues, guiding the design of more potent and selective compounds. researchgate.net For instance, 3D-QSAR models can explore how molecular properties influence the biological activity of these compounds. nih.gov

Molecular Docking and Dynamics Simulations: For N-sulfonylbenzamides with potential biological targets, molecular docking can predict the preferred binding orientation and affinity within the active site of a protein. patsnap.com This information is crucial for understanding the molecular basis of their activity and for designing modifications to enhance binding. Molecular dynamics (MD) simulations can further explore the stability and conformational changes of the ligand-protein complex over time, providing a more dynamic picture of the interaction. patsnap.comnih.gov

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of N-sulfonylbenzamides. researchgate.net These studies can help to understand the reactivity of different sites within the molecule, predict reaction mechanisms, and interpret experimental data. researchgate.net For example, DFT can elucidate the stability and chemical reactivity of these structures by analyzing the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

Computational MethodApplication for N-SulfonylbenzamidesPredicted Outcomes
QSAR Predict biological activity based on chemical structure.Identification of key structural features for desired activity, design of more potent analogues.
Molecular Docking Predict binding mode and affinity to biological targets.Understanding of ligand-protein interactions, rational design of targeted inhibitors.
Molecular Dynamics Simulate the dynamic behavior of the molecule and its complexes.Assessment of binding stability, identification of key conformational changes.
DFT Investigate electronic structure and reactivity.Prediction of reaction pathways, understanding of spectroscopic properties.

Integration into Multicomponent Reaction Sequences for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a powerful strategy for increasing synthetic efficiency. openmedicinalchemistryjournal.com Integrating N-sulfonylbenzamide precursors or derivatives into MCRs could provide rapid access to complex and diverse molecular architectures.

Future research could explore the use of 3-bromobenzamide (B114348) derivatives as one of the components in well-established MCRs like the Ugi or Passerini reactions. The bromine atom could serve as a handle for post-MCR modifications, further expanding the chemical space accessible from a single reaction.

An emerging area is the development of electrochemically promoted three-component reactions. A recent study demonstrated the synthesis of N-sulfonyl amidines from methanol (B129727), a secondary amine, and a sulfonamide, using methanol as a green C1 source. nih.gov This method showcases the potential for developing novel MCRs for the synthesis of N-sulfonylated compounds under mild and environmentally friendly conditions. nih.gov

Development of Specialized Analytical Methodologies for Complex N-Sulfonylbenzamides

As the synthesis of novel and more complex N-sulfonylbenzamides progresses, the need for specialized and sensitive analytical methodologies for their characterization and quantification will become increasingly important.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful tool for the separation and identification of these compounds. researchgate.net Future work should focus on developing optimized LC-MS methods with high resolution and sensitivity to analyze complex reaction mixtures and to detect trace-level impurities. researchgate.net

For enantiomerically pure N-sulfonylbenzamides, the development of chiral chromatography methods will be essential to separate and quantify the individual enantiomers. This is particularly important for pharmaceutical applications where the different enantiomers may exhibit distinct pharmacological activities.

Furthermore, advanced spectroscopic techniques, such as two-dimensional nuclear magnetic resonance (2D-NMR) and X-ray crystallography, will be crucial for the unambiguous structure elucidation of novel and complex N-sulfonylbenzamide derivatives.

Analytical TechniqueApplication for N-SulfonylbenzamidesKey Information Provided
LC-MS/MS Separation, identification, and quantification.Molecular weight, fragmentation patterns, purity assessment.
Chiral HPLC Separation of enantiomers.Enantiomeric excess, stereochemical purity.
2D-NMR Detailed structural elucidation.Connectivity of atoms, spatial relationships.
X-ray Crystallography Determination of three-dimensional molecular structure.Precise bond lengths, bond angles, and conformation in the solid state.

Q & A

Q. What are the key synthetic strategies for preparing 3-Bromo-N-(isopropylsulfonyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves bromination of a benzamide precursor followed by sulfonylation with isopropylsulfonyl chloride. Critical steps include:

  • Bromination : Use of N-bromosuccinimide (NBS) or Br₂ with catalysts like FeCl₃ to introduce the bromine atom at the 3-position .
  • Sulfonylation : Reaction with isopropylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond . Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) or LC-MS , adjusting stoichiometry, and controlling temperature (e.g., 0–25°C for sulfonylation to avoid side reactions).

Q. How can the purity and structural identity of this compound be validated?

  • Analytical Techniques :
  • HPLC/LC-MS : To assess purity (>95%) and confirm molecular weight .
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., bromine at C3, isopropylsulfonyl group) .
  • X-ray Crystallography : For unambiguous structural confirmation, using programs like SHELXL .

Q. What preliminary biological assays are recommended for evaluating this compound?

Initial screening should focus on:

  • Enzyme Inhibition : Test against kinases or proteases due to sulfonamide’s known role in targeting active sites .
  • Cytotoxicity : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to assess antiproliferative activity .
  • Antimicrobial Activity : Screen against Gram-positive/negative bacteria and fungi, leveraging structural similarities to cyclopropyl-containing antimicrobial agents .

Advanced Research Questions

Q. How can crystallographic challenges in resolving this compound’s structure be addressed?

  • Data Collection : Use high-resolution synchrotron X-ray sources to overcome weak diffraction caused by heavy atoms (bromine).
  • Refinement : Employ SHELXL for robust handling of disordered isopropylsulfonyl groups and halogen bonding interactions .
  • Validation : Cross-check with DFT calculations (e.g., Gaussian) to ensure geometric parameters match experimental data .

Q. What strategies are effective in resolving contradictory bioactivity data across studies?

  • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., fixed serum concentrations, pH).
  • Metabolic Stability : Use liver microsome assays to rule out rapid degradation as a cause of false negatives .
  • Target Specificity : Perform siRNA knockdowns or CRISPR-Cas9 edits to confirm on-target effects vs. off-target interactions .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?

  • Substituent Variation : Synthesize analogs with halogens (Cl, F) at C3 or modified sulfonyl groups (e.g., cyclopropylsulfonyl) .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with sulfonyl oxygen) .
  • ADMET Profiling : Optimize logP (via alkyl chain modifications) to enhance bioavailability while minimizing hepatotoxicity .

Q. What computational methods are suitable for predicting this compound’s interaction with biological targets?

  • Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using AMBER or GROMACS .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes for sulfonyl group modifications .
  • QSAR Models : Train on datasets of sulfonamide bioactivity to predict novel derivatives’ efficacy .

Methodological Considerations

Q. What analytical techniques are critical for detecting degradation products during stability studies?

  • High-Resolution Mass Spectrometry (HRMS) : Identify hydrolyzed or oxidized byproducts (e.g., loss of isopropylsulfonyl group) .
  • Stability-Indicating HPLC : Develop methods with baseline separation of parent compound and degradants under accelerated conditions (40°C/75% RH) .

Q. How can synthetic yields be improved for large-scale production of this compound?

  • Catalysis : Use Pd-catalyzed coupling for bromine introduction to reduce side reactions .
  • Flow Chemistry : Implement continuous flow reactors for sulfonylation steps to enhance reproducibility and scalability .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies in reported biological activities of structurally similar benzamides?

  • Meta-Analysis : Compare assay conditions (e.g., cell line variability, incubation times) across studies .
  • Orthogonal Assays : Validate hits using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.